Cas no 2248362-69-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate is a specialized organic compound featuring a phthalimide core linked to a pyridine-substituted propanoate ester. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the isoindole-1,3-dione and pyridine moieties enhances its potential as an intermediate in heterocyclic synthesis. The ester linkage offers versatility for further functionalization, while the pyridine group contributes to coordination properties, useful in catalyst design. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular modifications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate structure
2248362-69-6 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
CAS番号:2248362-69-6
MF:C17H14N2O4
メガワット:310.304064273834
CID:6441257
PubChem ID:165727052

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate 化学的及び物理的性質

名前と識別子

    • EN300-6515479
    • 2248362-69-6
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
    • インチ: 1S/C17H14N2O4/c1-17(2,11-6-5-9-18-10-11)16(22)23-19-14(20)12-7-3-4-8-13(12)15(19)21/h3-10H,1-2H3
    • InChIKey: IMCWYAWYNFOWOV-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(C)(C)C1C=NC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 310.09535693g/mol
  • どういたいしつりょう: 310.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6515479-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
0.05g
$431.0 2025-03-14
Enamine
EN300-6515479-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
0.5g
$493.0 2025-03-14
Enamine
EN300-6515479-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
10.0g
$2209.0 2025-03-14
Enamine
EN300-6515479-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
0.25g
$472.0 2025-03-14
Enamine
EN300-6515479-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
2.5g
$1008.0 2025-03-14
Enamine
EN300-6515479-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
0.1g
$451.0 2025-03-14
Enamine
EN300-6515479-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
1.0g
$513.0 2025-03-14
Enamine
EN300-6515479-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate
2248362-69-6 95.0%
5.0g
$1488.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate (CAS No: 2248362-69-6)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate, identified by its CAS number 2248362-69-6, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential pharmacological applications. The unique combination of an isoindole core and a pyridinyl substituent in its molecular framework suggests promising interactions with biological targets, making it a subject of intense research interest.

Recent studies have highlighted the structural features of this compound that contribute to its biological activity. The presence of a 1,3-dioxo group introduces a reactive site that can participate in various chemical transformations, while the dihydro moiety enhances the stability and solubility of the molecule. These characteristics make it an attractive candidate for further development in drug discovery programs.

The pyridin-3-yl substituent is particularly noteworthy, as pyridine derivatives are well-documented for their role in medicinal chemistry. Pyridine-based compounds often exhibit strong binding affinity to enzymes and receptors, making them valuable scaffolds for therapeutic agents. In the case of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate, the pyridinyl group is positioned strategically to interact with biological targets, potentially modulating their activity.

Current research in this area has focused on exploring the pharmacokinetic properties and potential therapeutic applications of this compound. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as treatments for chronic inflammatory diseases.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-yl)propanoate has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic core efficiently. These methods include multi-step organic reactions that leverage transition metal catalysis to facilitate key transformations. The resulting compound has been characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its structural integrity.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying specific functional groups within its structure, researchers can explore new analogs with enhanced biological activity or improved pharmacokinetic profiles. This flexibility makes it a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.

The isoindole moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2-(pyridin-3-y)propanoate is particularly interesting from a structural perspective. Isoindole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. The unique electronic properties of the isoindole ring system allow it to interact with biological targets in ways that other heterocyclic compounds cannot.

In conclusion, 1,3-dioxo - - - - - -- -- -- -- -- -- -- -- -- -- -- - - - - - - - - - - - - - hydro-- -- -- -- -- ---- --- --- --- --- --- --- --- --- --- --- isoindol-- --- --- --- ------ yl 2248362696 is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research in this area continues to progress, we can expect to see more innovative applications of this molecule in the fight against various diseases.

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